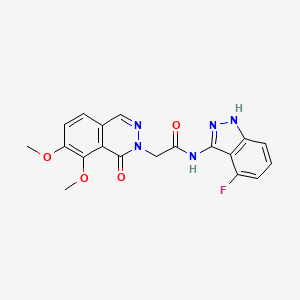![molecular formula C19H16N4OS B12175122 3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12175122.png)
3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole ring, followed by the introduction of the pyridine and thiazole rings through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用机制
The mechanism of action of 3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole: Another indole derivative with potential biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Compounds with similar structural features and potential anticancer properties.
Uniqueness
3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is unique due to its specific combination of indole, pyridine, and thiazole rings, which confer distinct chemical and biological properties
属性
分子式 |
C19H16N4OS |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
3-indol-1-yl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H16N4OS/c24-18(8-12-23-11-7-15-3-1-2-4-17(15)23)22-19-21-16(13-25-19)14-5-9-20-10-6-14/h1-7,9-11,13H,8,12H2,(H,21,22,24) |
InChI 键 |
RXBCBGNUEACGRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12175039.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12175040.png)
![N-(4-bromo-2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12175044.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12175047.png)
![6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B12175049.png)
![6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175051.png)
![N-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12175057.png)

![ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12175068.png)

![N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B12175080.png)

![N-(3,4-dimethoxybenzyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12175096.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B12175098.png)
